
Mandelonitrile
Overview
Description
Mandelonitrile (C₆H₅CH(OH)CN) is a hydroxynitrile compound that serves as a key intermediate in the biosynthesis and degradation of cyanogenic glycosides, such as amygdalin, in plants like Prunus sibirica . It is enzymatically hydrolyzed by nitrilases, nitrile hydratases, or hydroxynitrile lyases (HNLs) to produce enantiopure (R)-(-)-mandelic acid, a valuable pharmaceutical precursor . This compound’s stereochemical flexibility and reactivity make it a critical substrate in biocatalysis and green chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mandelonitrile can be synthesized through the reaction of benzaldehyde with sodium cyanide in the presence of sodium bisulfite. The reaction proceeds as follows:
- Benzaldehyde reacts with sodium bisulfite to form an adduct.
- The adduct further reacts with aqueous sodium cyanide to yield racemic this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving benzaldehyde in ethyl acetate and reacting it with a sodium cyanide aqueous solution. The reaction is carried out under controlled pH conditions adjusted by hydrochloric acid. After the reaction, the mixture is allowed to stand and separate, and the upper layer containing ethyl acetate is recovered to obtain this compound .
Types of Reactions:
Hydrogenation: this compound undergoes hydrogenation over a palladium on carbon catalyst to produce phenethylamine.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon catalyst, hydrogen gas.
Hydrolysis: Enzyme this compound lyase.
Major Products:
Hydrogenation: Phenethylamine.
Hydrolysis: Benzaldehyde and hydrogen cyanide.
Scientific Research Applications
Mandelonitrile is a cyanohydrin derivative of benzaldehyde with roles in various physiological processes, including plant defense against arthropods . It has applications in industries such as medicines, pesticides, and dyes .
Scientific Research Applications
This compound lyases Various plants have been examined for (R)- and (S)-mandelonitrile lyase activities to determine the activity and stereochemistry of chiral this compound synthesized from benzaldehyde and potassium cyanide . These lyases catalyze the synthesis of optically active this compound and methylpropylketone cyanohydrin from benzaldehyde and 2-pentanone, respectively .
Biodegradation Bacillus sp. MN1 can degrade this compound into mandelic acid, a pharmaceutically useful compound, using the Nitrilase enzyme. This highlights the potential of microbial biodegradation processes as eco-friendly solutions for the remediation of nitrile-contaminated environments .
Plant Defense Mechanisms this compound is essential in plant defense against phytophagous arthropods . Arabidopsis thaliana uses this compound as a defense against the two-spotted spider mite Tetranychus urticae .
Insect Defense Mechanism this compound produced by commensal bacteria protects the Colorado potato beetle against predation . When aposymbiotic larvae were injected with this compound before shaking, the resultant beetles emitted significantly higher amounts of hydrogen cyanide (HCN) . Birds have an innate aversion to HCN and benzaldehyde, avoiding poisoning. Supplementing pupae with this compound deterred chicks from consuming them, demonstrating its anti-predatorial effects .
Mechanism of Action
Mandelonitrile exerts its effects through the breakdown into benzaldehyde and hydrogen cyanide. This reaction is catalyzed by the enzyme this compound lyase. The hydrogen cyanide produced is highly toxic and serves as a defense mechanism in certain organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Nitriles
2-Phenylpropionitrile (2-PPN)
Mandelonitrile and 2-PPN share structural similarities (both aromatic nitriles) but exhibit divergent enzymatic conversion behaviors:
- Substrate Specificity : The nitrilase from Pseudomonas fluorescens EBC191 converts (R,S)-mandelonitrile to 17% mandelamide and 83% mandelic acid, whereas (R,S)-2-PPN yields only 0.2% 2-phenylpropionamide (2-PPAA) and 99.8% 2-phenylpropionic acid (2-PPA) under identical conditions .
- Enantioselectivity : this compound hydrolysis favors (R)-mandelic acid [(R)-MA, >90% ee], while 2-PPN hydrolysis produces (S)-2-PPA [(S)-enantiomer, >80% ee] .
- Mutant Enzyme Effects : A Trp188Lys mutation in P. fluorescens nitrilase increases mandelamide formation to 94% (vs. 17% wild-type) but only raises 2-PPAA formation to 60%, highlighting substrate-dependent amidation efficiency .
Table 1: Enzymatic Conversion of this compound vs. 2-Phenylpropionitrile
Substrate | Wild-Type Amide (%) | Mutant (Trp188Lys) Amide (%) | Preferred Acid Enantiomer |
---|---|---|---|
This compound | 17 | 94 | (R)-Mandelic acid |
2-Phenylpropionitrile | 0.2 | 60 | (S)-2-Phenylpropionic acid |
o-Chlorothis compound
o-Chlorothis compound, a halogenated derivative, shares this compound’s role as a substrate for (R)-(-)-mandelic acid production but exhibits distinct bioconversion kinetics:
- Microbial Tolerance : Alcaligenes faecalis ECU0401 shows higher substrate tolerance for this compound than o-chlorothis compound, with the latter requiring optimized conditions for >99.9% ee (R)-mandelic acid production .
- Enzyme Efficiency : Nitrilase activity toward o-chlorothis compound is 30% lower than this compound due to steric hindrance from the chlorine substituent .
Functional Analogues in Biocatalysis
Hydroxynitrile Lyases (HNLs)
HNLs from Arabidopsis thaliana (AtHNL) and Hevea brasiliensis (HbHNL) both cleave this compound but with opposite enantioselectivity:
Table 2: Enantioselectivity of HNLs
Enzyme Source | Preferred Substrate Enantiomer | Product Enantiomer | Activity (U/mg) |
---|---|---|---|
Arabidopsis thaliana | (R)-Mandelonitrile | (R)-Mandelic acid | 27.79 |
Hevea brasiliensis | (S)-Mandelonitrile | (S)-Mandelic acid | 18.50 |
Succinonitrile
Succinonitrile (NC-CH₂-CH₂-CN), a dinitrile, differs functionally from this compound but is used in analogous biocatalytic processes:
- Degradation Pathway: Succinonitrile is hydrolyzed to succinamic acid and succinic acid via nitrilase action, whereas this compound follows a hydroxynitrile pathway .
- Industrial Use: Both compounds are precursors to carboxylic acids but serve different sectors—this compound in pharmaceuticals and succinonitrile in electrolytes .
Antifungal Activity
This compound exhibits targeted antifungal activity against ergosterol-rich fungal membranes but is less potent than delta-decalactone:
- Delta-decalactone : IC₅₀ = 12 µM (broad-spectrum activity).
- This compound : IC₅₀ = 45 µM (ergosterol-specific) .
Defense Mechanisms
In Chicobolus sp. millipedes, this compound oxidase (ChuaMOX) specifically oxidizes this compound to hydrogen peroxide, a defense chemical. This specificity is absent in structurally similar nitriles like (E)-2-hydroxy-4-phenylbut-3-enenitrile .
Biological Activity
Mandelonitrile is a cyanogenic compound primarily found in certain plants, particularly in the seeds of fruits like almonds and apricots. This compound has garnered attention due to its biological activities, including potential therapeutic applications and its role in plant defense mechanisms. This article explores the biological activity of this compound, focusing on its enzymatic interactions, pharmacological effects, and implications in various biological systems.
This compound (CHN) is a nitrile derived from mandelic acid. It is known for its ability to undergo hydrolysis to produce mandelic acid and cyanide, which can be toxic in high concentrations. The enzymatic conversion of this compound is facilitated by nitrilases, which are enzymes that catalyze the hydrolysis of nitriles to their corresponding carboxylic acids.
Enzymatic Activity
Recent studies have focused on the characterization of nitrilases that act on this compound. For instance, the nitrilase BCJ2315 from Burkholderia cenocepacia demonstrated significant activity towards this compound with a high catalytic efficiency (Kcat/Km = Ms) and a low Km value of 0.14 mM, indicating a strong affinity for this substrate . The specific activity measured was 27.79 U/mg, making it one of the most efficient nitrilases characterized to date .
Table 1: Kinetic Parameters of Nitrilases Acting on this compound
Enzyme | Km (mM) | Vmax (μmol/min/mg) | Specific Activity (U/mg) | Enantioselectivity (%) |
---|---|---|---|---|
BCJ2315 | 0.14 | 45.4 | 27.79 | 98.4 |
Pseudomonas fluorescens EBC191 | N/A | N/A | 32.8 | 31 |
Alcaligenes faecalis ATCC 8750 | N/A | N/A | 50 | 100 |
Pharmacological Effects
This compound has been studied for its potential pharmacological effects, particularly in cancer research. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's ability to release cyanide upon hydrolysis may contribute to its cytotoxic effects against tumor cells.
Case Studies
- Cytotoxicity in Cancer Cells : Research indicates that this compound can inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation . This suggests potential applications in targeted cancer therapies.
- Plant Defense Mechanism : this compound acts as a precursor for salicylic acid, a key plant hormone involved in defense responses against biotic and abiotic stresses . Its role in enhancing plant resilience highlights its importance beyond human health.
Safety and Toxicology
While this compound exhibits promising biological activities, its cyanogenic properties necessitate caution. The release of cyanide can pose significant toxicity risks if not properly managed. Studies have established LD50 values for related compounds, indicating that doses exceeding certain thresholds can lead to adverse effects .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying mandelonitrile, and how can purity be validated experimentally?
Answer :
- Synthesis : this compound is typically synthesized via the cyanohydrin reaction between benzaldehyde and hydrogen cyanide (HCN) under controlled pH (e.g., alkaline conditions). Alternative enzymatic methods using hydroxynitrile lyases (HNLs) offer stereoselective synthesis .
- Purification : Liquid-liquid extraction or column chromatography (silica gel, ethyl acetate/hexane) are common. Crystallization in ethanol/water mixtures may enhance purity.
- Validation : Use HPLC with UV detection (λ = 254 nm) for purity analysis. Confirm structural integrity via -NMR (e.g., benzylic proton at δ 4.8–5.2 ppm) and FTIR (C≡N stretch ~2240 cm) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound in complex matrices?
Answer :
- Spectroscopy :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for quantification. Validate with spiked recovery experiments .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?
Answer :
- Experimental Design :
- Prepare buffers (pH 2–12) and incubate this compound at 25–60°C.
- Monitor degradation via timed aliquots analyzed by HPLC.
- Calculate rate constants (k) using first-order kinetics.
- Key Variables : pH-dependent hydrolysis (acid-catalyzed vs. base-catalyzed mechanisms) and Arrhenius plots for thermal stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity data for this compound (e.g., LD50_{50}50 variability across studies)?
Answer :
- Data Triangulation :
- Compare in vitro (e.g., cytotoxicity assays on HepG2 cells) and in vivo (rodent models) studies.
- Control variables: administration route (oral vs. intraperitoneal), solvent (DMSO vs. saline), and metabolic differences (cytochrome P450 activity).
- Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity .
- Mechanistic Insights : Investigate this compound’s cyanide release kinetics using microsomal enzymes or amperometric sensors .
Q. How can computational modeling predict this compound’s interaction with enzymes like hydroxynitrile lyases (HNLs)?
Answer :
- Molecular Dynamics (MD) : Simulate HNL active-site docking (e.g., from Prunus amygdalus) using Schrödinger Suite or AutoDock.
- Focus on hydrogen bonding (Tyr-OH with nitrile) and steric effects (substrate enantioselectivity).
- QM/MM Studies : Evaluate transition states for cyanohydrin cleavage. Validate with experimental k/K values .
Q. What experimental designs optimize this compound’s enantiomeric yield in asymmetric synthesis?
Answer :
- DOE Approach : Use response surface methodology (RSM) to optimize:
- Temperature (20–40°C), pH (5–7), and enzyme loading (5–20 mg/mL).
- Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column).
- Enzyme Engineering : Site-directed mutagenesis (e.g., HNL W128A variant) to enhance stereocontrol .
Q. How should researchers design in vivo studies to evaluate this compound’s metabolic fate while addressing ethical and reproducibility concerns?
Answer :
- Ethical Compliance : Follow institutional guidelines (e.g., IACUC approval) for rodent models. Use non-invasive sampling (e.g., urine LC-MS for cyanide metabolites) .
- Reproducibility :
Q. Methodological Best Practices
- Data Contradictions : Apply Bland-Altman plots or Cohen’s κ to assess inter-study variability .
- Manuscript Clarity : Separate raw data (appendices) from processed results. Use error bars (SEM) and statistical tests (ANOVA, t-test) in graphs .
- Reproducibility : Document equipment specifications (e.g., HPLC column lot numbers) and reagent sources .
Properties
IUPAC Name |
2-hydroxy-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNICRUQPODTGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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DSSTOX Substance ID |
DTXSID2025422 | |
Record name | alpha-Hydroxybenzeneacetonitrile | |
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Molecular Weight |
133.15 g/mol | |
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Physical Description |
Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Record name | Mandelonitrile | |
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Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
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Boiling Point |
338 °F at 760 mmHg (decomposes) (NTP, 1992) | |
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Flash Point |
179.5 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
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Density |
1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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CAS No. |
532-28-5, 10020-96-9, 613-88-7 | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Record name | Mandelonitrile | |
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Record name | Mandelonitrile | |
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Record name | Mandelonitrile | |
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Record name | Benzeneacetonitrile, .alpha.-hydroxy- | |
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Record name | alpha-Hydroxybenzeneacetonitrile | |
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Record name | Mandelonitrile | |
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Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |
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Record name | MANDELONITRILE | |
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Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
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Melting Point |
14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.